molecular formula C3H3F2NO B3046382 1,1-Difluoro-2-isocyanatoethane CAS No. 1237532-46-5

1,1-Difluoro-2-isocyanatoethane

Cat. No.: B3046382
CAS No.: 1237532-46-5
M. Wt: 107.06 g/mol
InChI Key: HHMFJCVUFBFVNG-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-isocyanatoethane is an organofluorine compound with the molecular formula C3H3F2NO. This compound is characterized by the presence of both fluorine and isocyanate functional groups, making it a unique and versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-isocyanatoethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{CH3CHF2 + COCl2 + NEt3 → C3H3F2NO + NEt3HCl} ]

Another method involves the fluorination of 2-isocyanatoethanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions typically require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow process, where reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-isocyanatoethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Tertiary amines, metal catalysts

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Temperature: Typically low to moderate temperatures to prevent side reactions

Major Products Formed

    Ureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Thiocarbamates: Formed by reaction with thiols

    Polyurethanes: Formed by polymerization reactions

Scientific Research Applications

1,1-Difluoro-2-isocyanatoethane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives with enhanced properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-isocyanatoethane involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates, where the isocyanate group reacts with amines and alcohols, respectively.

Comparison with Similar Compounds

1,1-Difluoro-2-isocyanatoethane can be compared with other similar compounds, such as:

    1,1-Difluoroethane: Lacks the isocyanate group and is primarily used as a refrigerant and propellant.

    1,1,1-Trifluoro-2-isocyanatoethane: Contains an additional fluorine atom, which can influence its reactivity and applications.

    2-Isocyanatoethanol: Contains a hydroxyl group instead of fluorine atoms, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of fluorine and isocyanate functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,1-difluoro-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO/c4-3(5)1-6-2-7/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMFJCVUFBFVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625398
Record name 1,1-Difluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237532-46-5
Record name 1,1-Difluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-difluoro-2-isocyanatoethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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